molecular formula C12H6Br4 B1214240 2,2',5,5'-Tetrabromobiphenyl CAS No. 59080-37-4

2,2',5,5'-Tetrabromobiphenyl

Cat. No.: B1214240
CAS No.: 59080-37-4
M. Wt: 469.79 g/mol
InChI Key: XEFMFJLRXHQLEM-UHFFFAOYSA-N
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Description

2,2',5,5'-Tetrabromobiphenyl, also known as this compound, is a useful research compound. Its molecular formula is C12H6Br4 and its molecular weight is 469.79 g/mol. The purity is usually 95%.
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Scientific Research Applications

Mutagenicity Studies

  • Non-mutagenic in Mammalian Cells: 2,2',5,5'-Tetrabromobiphenyl and related polybrominated biphenyls were tested for their ability to induce mutations in mammalian cells in culture. Studies using Chinese hamster V79 cells and WB rat liver cells found no mutagenic effects at the tested dose levels, suggesting these compounds might promote liver neoplasms via a non-genotoxic mechanism (Kavanagh et al., 1985).

Toxicity and Biochemical Effects

  • Lack of Toxic Effects in Rats: this compound did not elicit observed toxic effects in rats when administered at a specific dose. This contrasts with other related compounds, such as 3,3',4,4'-Tetrabromobiphenyl, which caused significant reductions in growth rate and alterations in organ weights (Robertson et al., 1983).

Photodegradation Studies

  • Photodegradation Under UV Irradiation: The photodegradation of this compound in hexane was investigated using UV light. The study found that it followed pseudo-first-order kinetics, and the main degradation products were less brominated biphenyls, suggesting a reductive debromination mechanism (Yu Gang, 2008).

Applications in Material Science

  • Synthesis of Tetraphenylenes: Research on the synthesis of tetraphenylenes from 2-iodobiphenyls, including this compound derivatives, has potential applications in material science, supramolecular chemistry, and asymmetric catalysis. These compounds are of interest due to their structural and functional properties (Jiang et al., 2016).

Analytical Methodology

  • GC-EC Analysis as an Internal Standard: this compound was found to be a suitable internal standard for the quantitative analysis of polybrominated biphenyls in mammalian tissues and fluids using gas chromatography-electron capture (GC-EC) (Domino et al., 1980).

Environmental Impact Studies

  • Effects on Cell Membranes: Studies on the effects of 2,2',5,5'-Tetrachlorobiphenyl, a structurally similar compound, on the cytoplasmic membranes of Ralstonia eutropha H850 have provided insights into the impact of such compounds on cellular functions (Kim et al., 2001).

Safety and Hazards

2,2’,5,5’-Tetrabromobiphenyl may cause cancer . It is recommended to obtain special instructions before use, avoid handling until all safety precautions have been read and understood, wear protective gloves/clothing/eye protection/face protection, and store locked up .

Biochemical Analysis

Biochemical Properties

2,2’,5,5’-Tetrabromobiphenyl plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins involved in xenobiotic metabolism. This compound is known to interact with the aryl hydrocarbon receptor (AhR), a ligand-activated transcriptional activator. Upon binding to AhR, 2,2’,5,5’-Tetrabromobiphenyl activates the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the cytochrome P450 1A1 (CYP1A1) gene . These interactions lead to the metabolism and detoxification of the compound, as well as the mediation of its biochemical and toxic effects.

Cellular Effects

2,2’,5,5’-Tetrabromobiphenyl has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Exposure to 2,2’,5,5’-Tetrabromobiphenyl can lead to weight loss, skin disorders, and effects on the nervous and immune systems, as well as the liver, kidneys, and thyroid gland . These effects are mediated through the activation of the aryl hydrocarbon receptor and subsequent changes in gene expression.

Molecular Mechanism

The molecular mechanism of action of 2,2’,5,5’-Tetrabromobiphenyl involves its binding to the aryl hydrocarbon receptor. This binding leads to the activation of the receptor and the transcriptional upregulation of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes . Additionally, 2,2’,5,5’-Tetrabromobiphenyl can mediate toxic effects through the generation of reactive intermediates during its metabolism, which can cause oxidative stress and damage to cellular components .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,5,5’-Tetrabromobiphenyl can change over time due to its stability and degradation. Studies have shown that this compound can persist in the environment and within biological systems, leading to long-term effects on cellular function . The stability of 2,2’,5,5’-Tetrabromobiphenyl allows it to accumulate in tissues, where it can exert its toxic effects over extended periods.

Dosage Effects in Animal Models

The effects of 2,2’,5,5’-Tetrabromobiphenyl vary with different dosages in animal models. At low doses, the compound may cause subtle changes in gene expression and cellular metabolism. At higher doses, 2,2’,5,5’-Tetrabromobiphenyl can lead to more severe toxic effects, including weight loss, skin disorders, and damage to the liver, kidneys, and thyroid gland . These dose-dependent effects highlight the importance of understanding the threshold levels for toxicity in different biological systems.

Metabolic Pathways

2,2’,5,5’-Tetrabromobiphenyl is involved in metabolic pathways that include its interaction with cytochrome P450 enzymes. These enzymes catalyze the hydroxylation of the compound, leading to the formation of hydroxylated derivatives that can be further metabolized and excreted . The rate of metabolism and the specific pathways involved can vary depending on the bromine substitution pattern of the compound.

Transport and Distribution

Within cells and tissues, 2,2’,5,5’-Tetrabromobiphenyl is transported and distributed through interactions with transporters and binding proteins. Due to its lipophilic nature, the compound tends to accumulate in lipid-rich tissues such as the liver, adipose tissue, and skin . This accumulation can lead to localized toxic effects and contribute to the persistence of the compound in biological systems.

Subcellular Localization

The subcellular localization of 2,2’,5,5’-Tetrabromobiphenyl is influenced by its interactions with cellular membranes and organelles. The compound can be found in the cytoplasmic membrane, where it may alter membrane fluidity and organization . Additionally, 2,2’,5,5’-Tetrabromobiphenyl can interact with specific targeting signals and post-translational modifications that direct it to particular subcellular compartments, affecting its activity and function.

Properties

IUPAC Name

1,4-dibromo-2-(2,5-dibromophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br4/c13-7-1-3-11(15)9(5-7)10-6-8(14)2-4-12(10)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFMFJLRXHQLEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C2=C(C=CC(=C2)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201009900
Record name 2,2',5,5'-Tetrabromobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201009900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59080-37-4
Record name 2,2′,5,5′-Tetrabromobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59080-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2',5,5'-Tetrabromobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059080374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',5,5'-Tetrabromobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201009900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',5,5'-TETRABROMOBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2L95447R5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 2,2',5,5'-Tetrabromobiphenyl differ from other polybrominated biphenyls, and how does this impact its toxicity?

A1: this compound has bromine atoms at the 2,2',5,5' positions of the biphenyl structure. This specific arrangement makes it a weak inducer of cytochrome P-450, a family of enzymes involved in xenobiotic metabolism. Compared to its congener 3,3',4,4'-Tetrabromobiphenyl, a potent inducer of aryl hydrocarbon hydroxylase (AHH), PBB52 exhibits significantly lower toxicity. Studies show that 3,3',4,4'-Tetrabromobiphenyl causes growth retardation, liver enlargement, and thymus atrophy in rats, while PBB52 does not elicit these effects at the same dose []. This difference highlights the importance of bromine atom positioning in influencing the toxicological profile of PBB congeners.

Q2: How effectively can this compound be removed from contaminated water?

A2: Research indicates that a combined process of TiO2-photocatalytic ozonation and biologically activated carbon (TiO2/UV/O3-BAC) is highly effective in removing PBB52 from water. This process achieves a removal ratio of over 89% for various polybrominated biphenyls, with PBB52 demonstrating complete removal []. This suggests that the TiO2/UV/O3-BAC process holds promise as a potential treatment method for water contaminated with PBB52.

Q3: Can plants help clean up soil contaminated with this compound?

A3: While phytoremediation has shown promise for some contaminants, a two-year field study using box lysimeters revealed that both Johnson grass and Canadian wildrye were unable to significantly remediate soil contaminated with PBB52 []. This suggests that phytoremediation might not be a viable strategy for cleaning up PBB52-contaminated soil, necessitating the exploration of alternative remediation techniques.

Q4: How can researchers accurately measure the levels of this compound in environmental and biological samples?

A4: Gas chromatography coupled with electron capture detection (GC-EC) has proven to be a reliable and sensitive method for quantifying PBB congeners, including PBB52, in various matrices [, ]. This technique offers high sensitivity and selectivity, allowing for accurate determination of even trace amounts of PBB52. Researchers have also explored using chemically modified multiwalled carbon nanotubes as packing materials for solid-phase extraction, which shows promise for preconcentrating and determining PBB52 in water samples []. The development and validation of these analytical methods are crucial for monitoring PBB52 levels, assessing environmental contamination, and evaluating the efficacy of remediation strategies.

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